molecular formula C7H5ClOS B3113737 3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol CAS No. 198143-64-5

3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol

Cat. No.: B3113737
CAS No.: 198143-64-5
M. Wt: 172.63 g/mol
InChI Key: MPGLTYSJSMJBJT-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol is an organic compound that features a chlorinated thiophene ring attached to a propynyl alcohol group

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and propargyl alcohol.

    Reaction Conditions: The aldehyde group of 5-chlorothiophene-2-carbaldehyde is subjected to a nucleophilic addition reaction with propargyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.

    Catalysts: Catalysts like palladium or copper may be used to facilitate the reaction and improve yield.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alkene derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 3-(5-Chlorothiophen-2-yl)prop-2-ynal, 3-(5-Chlorothiophen-2-yl)prop-2-ynoic acid.

    Reduction: 3-(5-Chlorothiophen-2-yl)prop-2-ene-1-ol, 3-(5-Chlorothiophen-2-yl)propane-1-ol.

    Substitution: 3-(5-Aminothiophen-2-yl)prop-2-yn-1-ol, 3-(5-Thiolthiophen-2-yl)prop-2-yn-1-ol.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

  • 3-(5-Bromothiophen-2-yl)prop-2-yn-1-ol
  • 3-(5-Methylthiophen-2-yl)prop-2-yn-1-ol
  • 3-(5-Nitrothiophen-2-yl)prop-2-yn-1-ol

Comparison:

  • 3-(5-Bromothiophen-2-yl)prop-2-yn-1-ol: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
  • 3-(5-Methylthiophen-2-yl)prop-2-yn-1-ol: The presence of a methyl group instead of chlorine can influence the compound’s electronic properties and reactivity.
  • 3-(5-Nitrothiophen-2-yl)prop-2-yn-1-ol: The nitro group introduces different electronic effects, potentially altering the compound’s reactivity and biological activity.

3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol stands out due to its unique combination of a chlorinated thiophene ring and a propynyl alcohol group, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGLTYSJSMJBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Nitrogen (g) is bubbled through a solution of 5-bromo-2-chloro-thiophene (1.00 g, 5.06 mmol) in 8 mL of piperidine. After 5 min, propargyl alcohol (0.32 mL, 5.56 mmol), tetrakis(triphenylphosphine) palladium(0) (0.06 g) and CuI (catalytic amount) are added to the solution. The mixture is heated at 80° C. for 1 h in a sealed glass vessel. At this time, the mixture is cooled and diluted with EtOAc/Et2O. The organic layer is washed 3N HCl, water, saturated NaHCO3 solution and saturated NaCl solution. The organic layer is dried, filtered and concentrated. The crude residue is purified via flash column chromatography eluting with a gradient of 10% EtOAc/hexanes to 20% EtOAc/hexanes to give the title compound (0.8 g, 0.46 mmol) as an oil. 1H NMR (DMSO-d6, 300 MHz) δ6.99 (d, 1H), 6.80 (d, 1H), 4.49 (s, 2H), 1.90 (bs, 1H). EI MS, [M]+=172, 174 (Cl pattern).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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